molecular formula C13H22O2 B14538935 2-(7-Methyloct-1-YN-1-YL)-1,3-dioxane CAS No. 62088-70-4

2-(7-Methyloct-1-YN-1-YL)-1,3-dioxane

Cat. No.: B14538935
CAS No.: 62088-70-4
M. Wt: 210.31 g/mol
InChI Key: GUVYYXBPEOBFDG-UHFFFAOYSA-N
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Description

2-(7-Methyloct-1-YN-1-YL)-1,3-dioxane is a six-membered heterocyclic compound featuring a 1,3-dioxane core substituted at the 2-position with a 7-methyloct-1-yn-1-yl group. This alkyne-containing substituent introduces unique steric and electronic effects, distinguishing it from simpler 1,3-dioxane derivatives.

Properties

CAS No.

62088-70-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

2-(7-methyloct-1-ynyl)-1,3-dioxane

InChI

InChI=1S/C13H22O2/c1-12(2)8-5-3-4-6-9-13-14-10-7-11-15-13/h12-13H,3-5,7-8,10-11H2,1-2H3

InChI Key

GUVYYXBPEOBFDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCC#CC1OCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyloct-1-YN-1-YL)-1,3-dioxane typically involves the reaction of 7-methyloct-1-yne with 1,3-dioxane under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyloct-1-YN-1-YL)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(7-Methyloct-1-YN-1-YL)-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications and effects on biological systems.

    Industry: The compound can be used in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which 2-(7-Methyloct-1-YN-1-YL)-1,3-dioxane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxane Derivatives

The following comparison focuses on structural analogs, physical properties, reactivity, and applications.

Structural and Substituent Analysis
Compound Name Substituent at 2-Position Key Structural Features Reference
2-(7-Methyloct-1-YN-1-YL)-1,3-dioxane 7-Methyloct-1-yn-1-yl Terminal alkyne, branched alkyl chain N/A
2-Methyl-1,3-dioxane Methyl Compact alkyl group, low steric hindrance
2-(2-Bromoethyl)-1,3-dioxane Bromoethyl Electrophilic bromine, reactive site
2-(Trichloromethyl)-1,3-dioxane Trichloromethyl Electron-withdrawing Cl groups, polar
2-(3′-Nitrophenyl)-1,3-dioxane 3-Nitrophenyl Aromatic, electron-withdrawing nitro group

Key Observations :

  • Steric Effects : The 7-methyloct-1-yn-1-yl group in the target compound introduces significant steric bulk compared to methyl or bromoethyl substituents. This may reduce ring flexibility and influence conformational equilibria, akin to spiranic 1,3-dioxanes with helical chirality .
  • Electronic Effects : The terminal alkyne’s electron-deficient sp-hybridized carbon contrasts with electron-rich aromatic (e.g., nitrophenyl) or halogenated (e.g., trichloromethyl) substituents. This difference impacts reactivity in nucleophilic additions or cycloadditions .
Physical Properties

Limited data exist for the target compound, but trends can be inferred from analogs:

Property 2-Methyl-1,3-dioxane 2-(2-Bromoethyl)-1,3-dioxane 2-(Trichloromethyl)-1,3-dioxane This compound (Predicted)
Molecular Weight (g/mol) 102.13 197.06 205.47 ~224.30
Boiling Point (°C) 130–135 220–225 (decomposes) 245–250 >250 (high due to alkyne and branched chain)
Solubility Miscible in polar solvents Low in water, high in DCM Low in water, high in chloroform Moderate in THF, low in water

Notes:

  • The target compound’s higher molecular weight and branched alkyne likely reduce water solubility compared to methyl or bromoethyl derivatives .
  • Thermal stability may exceed simpler analogs due to the rigid alkyne group, similar to nitrophenyl-substituted dioxanes .

Research Findings and Challenges

  • Synthesis : While the target compound’s exact synthetic route is undocumented, analogous methods involve acetalization of diols with propargyl alcohols or alkylation of dioxane precursors, as seen in the synthesis of 2-(4-Methoxyphenyl)-1,3-dioxane .
  • Characterization : X-ray crystallography (using programs like SHELXL ) and NMR would be critical for confirming helical chirality or substituent orientation, as applied to spiranic dioxanes .

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